5-ethoxy-2-(4-(4-methoxyphenoxy)-1H-pyrazol-3-yl)phenol
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Overview
Description
5-ethoxy-2-(4-(4-methoxyphenoxy)-1H-pyrazol-3-yl)phenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of an ethoxy group, a methoxyphenoxy group, and a pyrazolyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-2-(4-(4-methoxyphenoxy)-1H-pyrazol-3-yl)phenol typically involves multi-step organic reactions. One common method involves the reaction of 4-methoxyphenol with ethyl bromide to introduce the ethoxy group. This is followed by the reaction with 4-methoxyphenylhydrazine to form the pyrazolyl group. The final step involves the coupling of the intermediate with 4-methoxyphenol under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
5-ethoxy-2-(4-(4-methoxyphenoxy)-1H-pyrazol-3-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group typically yields quinones, while reduction of nitro groups yields amines.
Scientific Research Applications
5-ethoxy-2-(4-(4-methoxyphenoxy)-1H-pyrazol-3-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-ethoxy-2-(4-(4-methoxyphenoxy)-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the pyrazolyl group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-2-(4-(4-methoxyphenoxy)-1H-pyrazol-3-yl)phenol
- 5-ethoxy-2-(4-(4-methoxyphenoxy)-1H-pyrazol-4-yl)phenol
- 5-ethoxy-2-(4-(4-methoxyphenoxy)-1H-pyrazol-5-yl)phenol
Uniqueness
5-ethoxy-2-(4-(4-methoxyphenoxy)-1H-pyrazol-3-yl)phenol is unique due to the specific position of the pyrazolyl group on the phenol ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
5-ethoxy-2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-3-23-14-8-9-15(16(21)10-14)18-17(11-19-20-18)24-13-6-4-12(22-2)5-7-13/h4-11,21H,3H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRESWYSSFMQMSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=C(C=NN2)OC3=CC=C(C=C3)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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